molecular formula C18H20N2O4 B3857657 N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 405220-47-5

N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B3857657
CAS No.: 405220-47-5
M. Wt: 328.4 g/mol
InChI Key: INYNKTXJSBACFO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide is a synthetic Schiff base hydrazone, a class of compounds formed by the condensation of an acyl hydrazide with an aldehyde . These compounds are the subject of extensive research due to their versatile coordination chemistry with metal ions, which makes them valuable for developing novel catalytic systems . Schiff base hydrazides are also investigated for their potential pharmacological properties. Studies on closely related analogs have explored a range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects, making them a significant scaffold in medicinal chemistry research . The molecular structure of such compounds often features an intramolecular hydrogen bond, creating a stable configuration that is favorable for interaction with biological targets . Researchers utilize this compound and its derivatives in the synthesis of more complex molecules and as a key intermediate in organic and bioorganic chemistry investigations. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-10-24-15-7-4-13(5-8-15)12-19-20-18(23)16-9-6-14(21)11-17(16)22/h4-9,11-12,21-22H,2-3,10H2,1H3,(H,20,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNKTXJSBACFO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405220-47-5
Record name N'-(4-BUTOXYBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects. Additionally, the compound’s hydrazide moiety can form stable complexes with metal ions, which may contribute to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide are influenced by its substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Hydrazides

Compound Name Key Structural Features Biological Activity/Properties Reference
This compound - 2,4-Dihydroxybenzohydrazide core
- 4-Butoxybenzylidene substituent
Enhanced lipophilicity; potential antimicrobial and anticancer applications
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide - 2,4-Dihydroxybenzohydrazide core
- 3-Chlorobenzylidene substituent
Higher reactivity due to electron-withdrawing Cl; demonstrated anticancer activity
N’-(2,3-Dichlorobenzylidene)-2,4-dihydroxybenzenohydrazide - 2,4-Dihydroxybenzohydrazide core
- 2,3-Dichlorobenzylidene substituent
Strong antimicrobial activity; enhanced electrophilicity from dual Cl substituents
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide - 2,4-Dimethylbenzohydrazide core
- 2-Methylbenzylidene substituent
Reduced hydrogen bonding capacity; lower solubility but improved thermal stability
N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide - Indole-substituted benzylidene
- Chlorobenzyl ether moiety
Improved solubility and CNS-targeting potential due to indole structure
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide - Fluorinated benzothiazole core
- Dioxane ring system
Anticancer and anti-inflammatory properties; enhanced metabolic stability

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (Cl, NO₂): Compounds like N’-(3-chlorobenzylidene)-2,4-dihydroxybenzohydrazide exhibit higher reactivity in nucleophilic reactions and stronger antimicrobial activity due to increased electrophilicity .

Hydrogen Bonding and Solubility :

  • The 2,4-dihydroxy groups in the target compound enable hydrogen bonding with enzymes (e.g., α-amylase), a feature absent in methyl-substituted analogs like (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide .

Biological Activity Trends: Antimicrobial Activity: Dichloro-substituted analogs (e.g., N’-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzenohydrazide) show superior antimicrobial efficacy compared to mono-substituted derivatives . Anticancer Potential: Indole-containing derivatives (e.g., N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide) demonstrate enhanced apoptosis induction due to planar aromatic systems interacting with DNA .

Synthetic Yields: Condensation reactions for hydrazide derivatives typically yield 80–89% under optimized conditions (e.g., methanol recrystallization), as seen in the synthesis of (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide .

Q & A

Q. What are the optimal synthetic routes for N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide?

The compound is synthesized via a condensation reaction between 2,4-dihydroxybenzohydrazide and 4-butoxybenzaldehyde. Reaction conditions (e.g., acetic acid as a catalyst, reflux in ethanol for 1–3 hours) significantly influence yield and purity. Microwave-assisted synthesis has been explored for similar hydrazide derivatives, achieving yields >80% under controlled temperature and solvent polarity .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • IR spectroscopy : Identifies N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and phenolic O-H (3400–3500 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.2–8.0 ppm) and carbon signals for hydrazone linkages.
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What in vitro assays assess its antimicrobial activity?

Standard protocols include:

  • Broth microdilution for minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
  • MTT assay to evaluate cytotoxicity in mammalian cell lines (e.g., Vero cells), with IC₅₀ values compared to controls like hydroxyurea .

Advanced Research Questions

Q. How do reaction variables influence synthesis outcomes?

Critical factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions.
  • Temperature : Reflux (~80°C) optimizes imine bond formation while minimizing decomposition.
  • Stoichiometry : Excess aldehyde (1.2 equivalents) improves conversion efficiency .

Q. How is X-ray crystallography applied to determine its structure?

Single-crystal X-ray diffraction (using SHELX software) reveals:

  • Intramolecular hydrogen bonds : N–H⋯O interactions stabilize the E-configuration.
  • Dihedral angles : Between aromatic rings (e.g., 8.5° for a related compound), affecting molecular planarity and packing.
  • Intermolecular interactions : O–H⋯O hydrogen bonds form layered crystal structures .

Q. What computational methods model its antioxidant activity?

Density Functional Theory (DFT) predicts:

  • Hydrogen Atom Transfer (HAT) : Dominant in non-polar environments (ΔBDE ≈ 85 kcal/mol).
  • Sequential Proton-Loss Electron Transfer (SPLET) : Favored in aqueous media (ΔPA ≈ 280 kcal/mol). Substituents (e.g., methoxy groups) alter O–H bond dissociation energies by 5–10 kcal/mol .

Q. How do docking studies elucidate its interaction with biological targets?

Molecular docking (e.g., with STAT3) shows:

  • Binding affinity : Hydrazide derivatives interact with the SH2 domain (binding energy ≤ −8.5 kcal/mol).
  • Key residues : Hydrogen bonds with Lys591 and Glu638 explain antitumor activity against nasopharyngeal carcinoma cell lines (IC₅₀ ≤ 10 µM) .

Q. How to resolve contradictions in bioactivity data?

Strategies include:

  • Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration).
  • Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Cell line specificity : Compare activity across multiple lines (e.g., MCF-7 vs. MDA-MB-231) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-butoxybenzylidene)-2,4-dihydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.